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Compound of Interest

Compound Name: FR901464

Cat. No.: B1674042

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and
detailed protocols for the preparation of analogs of FR901464, a potent antitumor natural
product that acts by modulating the spliceosome. The information is intended to guide
researchers in medicinal chemistry and drug development in synthesizing novel analogs for
structure-activity relationship (SAR) studies and as potential therapeutic agents.

Introduction to FR901464 and its Analogs

FR901464 is a natural product isolated from Pseudomonas sp. that exhibits potent
antiproliferative activity against a range of human cancer cell lines with IC50 values in the low
nanomolar range.[1][2] Its unique mode of action involves binding to the SF3b subunit of the
spliceosome, a key component of the cellular machinery responsible for pre-mRNA splicing.[2]
This interaction leads to the inhibition of splicing and subsequent cell cycle arrest and
apoptosis in cancer cells. The complex molecular architecture of FR901464, which includes
two functionalized tetrahydropyran rings linked by a diene chain, has made it a challenging
target for total synthesis.[3][4] However, several successful total syntheses have been
reported, paving the way for the generation of analogs with improved stability, potency, and
pharmacokinetic properties.[1][5][6][7] Notable analogs include Spliceostatin A, a more stable
methylated derivative, and Meayamycin, a highly potent synthetic analog.[1][7]
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Retrosynthetic Analysis and Key Synthetic
Strategies

The synthesis of FR901464 and its analogs is a complex undertaking that has been
approached through various strategies. A common theme in these syntheses is a convergent
approach, where the molecule is disconnected into key fragments that are synthesized
independently and then coupled at a late stage. This allows for flexibility in the synthesis of
analogs by modifying individual fragments.

A generalized retrosynthetic analysis of FR901464 is depicted below, breaking the molecule
down into three key fragments: the "left-hand" tetrahydropyran ring (Ring A), the "right-hand"
tetrahydropyran ring (Ring C), and the side chain (Fragment B).
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(Left Tetrahydropyran)

Ring C Disconnection
(Right Tetrahydropyran) <&— Key Fragments [« FR901464
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(Side Chain)
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Caption: Generalized retrosynthetic analysis of FR901464.

Several key synthetic strategies have been employed to construct these fragments and
assemble the final molecule:

o Hetero-Diels-Alder Reaction: Jacobsen and coworkers utilized an asymmetric hetero-Diels-
Alder reaction as a key step for the construction of the two tetrahydropyran rings.[4][8]

» Chiral Pool Synthesis: Kitahara's group developed a convergent synthesis that took
advantage of starting materials from the chiral pool, such as L-threonine, ethyl (S)-lactate,
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and 2-deoxy-D-glucose.[4][9]

o Convergent Synthesis via Olefin Metathesis: Koide and coworkers reported a convergent
enantioselective synthesis where a key late-stage step involved a diene-ene cross olefin
metathesis to connect the fragments.[6][7] This approach is particularly versatile for analog
synthesis.

o Achmatowicz Rearrangement. Ghosh and coworkers employed an Achmatowicz
rearrangement as a key transformation in their concise and enantioselective syntheses of
FR901464 and Spliceostatin A.[1][5][3]

The following diagram illustrates a generalized workflow for a convergent synthesis of
FR901464 analogs.
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Caption: Generalized workflow for convergent synthesis.

Quantitative Data Summary

The following tables summarize the biological activity of FR901464 and some of its key analogs
against various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC50/GI50 in nM)

Compound/ MCF-7 HCT116 P388

A549 (Lung) . Reference
Analog (Breast) (Colon) (Leukemia)
FR901464 1.1 1.3 0.61 3.3 [2][6]

Spliceostatin Similar to

[1]

A FR901464
Meayamycin  0.01 - - - [61[7]
Tetrahydrofur

>1000 - - - [10][11]
an Analog

Table 2: Summary of Total Synthesis Efforts
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Longest Linear
Research .

Sequence Total Steps Key Reactions Reference
Group

(steps)

Asymmetric
Jacobsen 19 40 Hetero-Diels- [1]8]
Alder

Chiral Pool
Kitahara 22 41 Synthesis, Julia [1][4]

Olefination

Zr/Ag-promoted
alkynylation,[1]

Koide 13 29 [6]-sigmatropic [1][6]
rearrangement,

Olefin Metathesis

CBS Reduction,
Achmatowicz
Rearrangement,

Ghosh 9-10 19-20 ] N [11[51[3]
Michael Addition,
Cross-

Metathesis

Experimental Protocols

The following are representative protocols for key reactions in the synthesis of FR901464
analogs, based on published procedures. Researchers should consult the original literature for
detailed experimental conditions and characterization data.

Protocol 1: Synthesis of the "Left-Hand"
Tetrahydropyran Ring A via Achmatowicz
Rearrangement

This protocol is adapted from the synthesis described by Ghosh and coworkers.[1][3]

Materials:
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 Chiral furfuryl alcohol derivative

e m-Chloroperoxybenzoic acid (m-CPBA)

e Dichloromethane (DCM)

e Sodium bicarbonate (NaHCO3) solution

e Magnesium sulfate (MgS0O4)

« Silica gel for column chromatography

Procedure:

Dissolve the chiral furfuryl alcohol derivative in DCM in a round-bottom flask.

e Cool the solution to 0 °C in an ice bath.

o Add m-CPBA portion-wise to the solution while stirring.

o Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

e Quench the reaction by adding a saturated aqueous solution of NaHCO3.

o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced
pressure.

Purify the resulting pyranone product by silica gel column chromatography.

Protocol 2: Late-Stage Olefin Cross-Metathesis Coupling

This protocol is a generalized procedure based on the work of Koide and others who have
utilized this key coupling reaction.[5][6][7]

Materials:
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"Left-hand" fragment with a terminal olefin

"Right-hand" fragment with a terminal olefin

Grubbs' second-generation catalyst or other suitable ruthenium catalyst
Anhydrous and degassed solvent (e.g., DCM or toluene)

Inert atmosphere (e.g., nitrogen or argon)

Silica gel for column chromatography

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the "left-hand" and "right-hand"
fragments in the anhydrous, degassed solvent.

Add the ruthenium catalyst to the solution.

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for several
hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography to obtain the coupled product.

Mechanism of Action: Targeting the Spliceosome

FR901464 and its analogs exert their potent anticancer effects by binding to the SF3b complex

within the spliceosome. This binding event inhibits the splicing of pre-mRNA, leading to an
accumulation of unspliced transcripts and ultimately triggering cell cycle arrest and apoptosis.
The tetrahydropyran-spiroepoxide moiety of FR901464 is crucial for its activity, as it forms a
covalent bond with a cysteine residue in the PHF5A protein, a component of the SF3b
complex.[10]
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Caption: Simplified mechanism of action of FR901464 analogs.

Conclusion

The synthesis of FR901464 analogs remains a vibrant area of research, driven by the potential
of these compounds as novel anticancer agents. The synthetic strategies outlined in these
application notes, particularly the convergent approaches utilizing powerful chemical
transformations, provide a robust platform for the generation of diverse analogs. By
systematically modifying the core structure and evaluating the biological activity, researchers
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can further probe the structure-activity relationships and develop next-generation spliceosome

modulators with enhanced therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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